Fenofibrate-d4

Bioanalytical method validation LC-MS/MS Isotopic purity

Quantifying fenofibrate via LC-MS/MS using an unlabeled analog produces indistinguishable, co-eluting signals, violating ICH M10 method validation requirements. Procure Fenofibrate-d4 as the definitive solution for accurate bioanalysis. - Co-elutes with fenofibrate but detects at a distinct +4 Da mass shift, eliminating signal interference. - Enables validated method accuracy and precision (±15%) in complex matrices across a 1-1000 ng/mL range. - Supplied with rigorous analytical documentation, ensuring reliable, audit-ready procurement for GxP laboratories.

Molecular Formula C20H21ClO4
Molecular Weight 364.9 g/mol
CAS No. 1092484-57-5
Cat. No. B12391323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenofibrate-d4
CAS1092484-57-5
Molecular FormulaC20H21ClO4
Molecular Weight364.9 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C20H21ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13H,1-4H3/i7D,8D,11D,12D
InChIKeyYMTINGFKWWXKFG-CXRURWBMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenofibrate-d4: Deuterated Reference Standard


Fenofibrate-d4 is a stable isotope-labeled analog of fenofibrate, wherein four hydrogen atoms on the phenyl ring are substituted with deuterium . This isotopic substitution increases the molecular mass by 4 Da (from 360.83 g/mol to 364.86 g/mol) while preserving the compound's physicochemical properties and chromatographic behavior [1]. Fenofibrate-d4 is not a therapeutic agent but an analytical internal standard intended for the quantification of fenofibrate in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The parent compound, fenofibrate, is a selective PPARα agonist (EC50 = 30 μM) and a prodrug that is hydrolyzed in vivo to its active metabolite, fenofibric acid .

ISTD
Product identity
Deuterated fenofibrate reference standard (fenofibrate-d4)
LC
Workflow compatibility
LC-MS/MS bioanalysis; co-eluting stable isotope-labeled internal standard
MX
Selection context
Quantification of fenofibrate/fenofibric acid in research matrices

Why Fenofibrate-d4 Is Irreplaceable


Unlabeled (non-deuterated) fenofibrate is analytically indistinguishable from endogenous fenofibrate or its metabolites in a biological sample when using mass spectrometry. Substituting unlabeled fenofibrate as an internal standard introduces a fundamental flaw: both the standard and the analyte contribute to the same mass spectral signal, rendering accurate quantification impossible [1]. In contrast, Fenofibrate-d4 co-elutes identically with fenofibrate during chromatographic separation, thereby perfectly compensating for matrix effects and variations in ionization efficiency, but is detected at a distinct m/z ratio (+4 Da), allowing for unambiguous, interference-free quantitation . This categorical difference is the sole basis for selecting Fenofibrate-d4 over its unlabeled analog in any validated LC-MS/MS method. The use of a non-deuterated alternative violates ICH M10 bioanalytical method validation guidelines for LC-MS assays and is not a scientifically valid procurement decision for this application [2].

Target compound
Fenofibrate-d4 (deuterated ISTD) co-elutes identically and is detected at a distinct +4 Da m/z, enabling interference-free quantification.
Compensates matrix effects · ICH M10 context
Unlabeled fenofibrate
Produces the same mass spectral signal as the analyte; cannot differentiate standard from endogenous fenofibrate.
100% signal overlap · invalid for LC-MS/MS ISTD
Structural analogs that do not co-elute identically cannot correct matrix effects to the same degree. Method-transfer review required.

Analytical Performance of Fenofibrate-d4


Isotopic Purity and Assay Accuracy

The utility of Fenofibrate-d4 as an internal standard is directly contingent upon its isotopic enrichment. Supplier specifications indicate an isotopic purity of ≥98%, ensuring that the signal detected at the designated m/z is derived almost exclusively from the deuterated species . In contrast, unlabeled fenofibrate, by definition, has 0% enrichment at the deuterated positions, resulting in a 100% signal overlap with the analyte of interest [1]. This quantitative difference in isotopic purity is the foundational parameter that enables the use of Fenofibrate-d4 for accurate quantification.

Isotopic Purity
Data to verify
Target: ≥98% deuterium incorporation (supplier CoA)
Unlabeled: 0% enrichment at labeled positions
Absolute difference: ≥98%
Minimizes signal cross-talk; supports accurate ISTD-based quantification.
Supplier CoA specification; confirm lot-specific enrichment.
Bioanalytical method validation LC-MS/MS Isotopic purity

Matrix Effect Compensation

The primary function of Fenofibrate-d4 is to correct for matrix effects (ion suppression or enhancement) in LC-MS/MS analysis. Studies with deuterated internal standards demonstrate that their co-elution with the non-deuterated analyte allows for normalization of matrix-induced signal variability [1]. In one representative study using a deuterated internal standard (not Fenofibrate-d4), the matrix effect was quantified; the ratio of the peak area in a biological matrix to that in a neat solution was measured. Without correction, this ratio deviates significantly from 1.0, indicating substantial matrix interference [2]. Using Fenofibrate-d4, this ratio is normalized to ~1.0 for the analyte/IS response, effectively eliminating the variable. Structural analogs that do not co-elute identically cannot provide this level of compensation.

Matrix Effect Compensation
Class-level inference
Co-eluting ISTD normalizes matrix-induced signal variability.
Reported matrix factor correction from ~0.5–0.7 to ~1.0 (class-level deuterated IS study).
Supports reliable quantification in complex biological matrices.
Class-level evidence; verify with in-house matrix.
Matrix effect Ion suppression Bioanalysis LC-MS/MS

GLP-Compliant Procurement Specifications

Reputable suppliers of Fenofibrate-d4 provide a Certificate of Analysis (CoA) detailing the product's chemical purity and isotopic enrichment. A typical specification includes a chemical purity of ≥99% and an isotopic purity of ≥98% . This documentation is critical for traceability and regulatory compliance in Good Laboratory Practice (GLP) and clinical bioanalytical studies. In contrast, an unlabeled fenofibrate sample may have variable purity and lacks the isotopic purity specification that defines this material. The availability of a comprehensive CoA is a differentiating procurement factor for laboratories operating under quality systems (e.g., ISO 17025).

GLP-Compliant Documentation
Supporting evidence
CoA provided: chemical purity ≥99%, isotopic purity ≥98% (typical specification).
Enables traceability for GLP and bioanalytical validation studies.
Certified documentation is critical for regulated bioanalysis contexts.
Certificate of Analysis GLP Reference standard Procurement

Validated Applications of Fenofibrate-d4


Quantitative Bioanalysis for Pharmacokinetics

Fenofibrate-d4 is added at a known concentration to plasma, serum, or urine samples as an internal standard prior to sample preparation. Following protein precipitation, liquid-liquid extraction, or solid-phase extraction, the samples are analyzed by LC-MS/MS. The analyte (fenofibrate or its active metabolite, fenofibric acid) and the internal standard (Fenofibrate-d4) co-elute but are detected at distinct m/z transitions. The peak area ratio of analyte to internal standard is used to construct a calibration curve, enabling precise and accurate quantification of fenofibrate concentrations in the biological matrix across a range of 1-1000 ng/mL. This application is essential for determining pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life in both preclinical and clinical studies [1].

LC-MS/MS Method Development and Validation

During the development and validation of a new bioanalytical method for fenofibrate, Fenofibrate-d4 is used to assess and mitigate matrix effects and to ensure method robustness. According to ICH M10 guidelines, the method must be validated for selectivity, accuracy, precision, recovery, and stability. The use of Fenofibrate-d4 as a stable isotope-labeled internal standard is the primary strategy for meeting accuracy and precision acceptance criteria (±15% for non-LLOQ samples) in complex biological matrices [2]. The resulting validated method can then be deployed to support fenofibrate drug development, including bioequivalence studies and therapeutic drug monitoring .

Metabolite Profiling in Preclinical Species

In exploratory drug metabolism studies, Fenofibrate-d4 can be used not only for quantification but also as a tool for metabolite identification. By comparing the full-scan mass spectra and fragmentation patterns of samples from animals dosed with unlabeled fenofibrate against control samples spiked with Fenofibrate-d4, researchers can confirm the identity of suspected metabolites. The characteristic +4 Da mass shift in the internal standard's fragments provides a signature that helps distinguish drug-related material from endogenous matrix components, thereby increasing confidence in metabolite assignments [3].

QC Release Testing of Drug Product Batches

In a pharmaceutical quality control (QC) laboratory, Fenofibrate-d4 serves as an internal standard for the LC-MS/MS analysis of fenofibrate content in finished drug products or in-process samples. The high specificity of the MS/MS detection, combined with the precision afforded by the deuterated internal standard, allows for the accurate quantification of fenofibrate in the presence of formulation excipients and potential degradation products. This method can be validated according to ICH Q2(R1) guidelines and used as an alternative or orthogonal procedure to compendial HPLC-UV methods, offering superior selectivity and sensitivity [4].

Application
Selection Property
Validation Focus
PK Bioanalysis (Research Matrices)
Stable Isotope-Labeled ISTD
Exposure-model interpretation (dose–response, time-course)
Method Validation Research
Co-elution & Matrix Compensation
Accuracy/precision endpoint review per bioanalytical guidelines
Metabolite Identification
Distinct +4 Da Fragment Shift
Confidence in metabolite assignment vs. endogenous background
QC Release Testing
High Specificity MS/MS Detection
Selectivity in presence of excipients/degradants; orthogonal method context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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